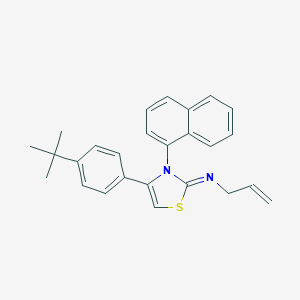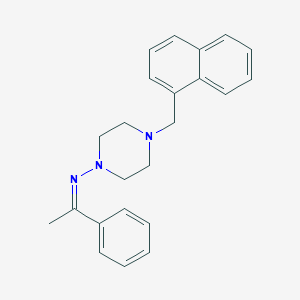![molecular formula C16H13F3N2O3S B382444 4-Hydroxy-5-[oxo(thiophen-2-yl)methyl]-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B382444.png)
4-Hydroxy-5-[oxo(thiophen-2-yl)methyl]-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one
Übersicht
Beschreibung
4-hydroxy-5-[oxo(thiophen-2-yl)methyl]-6-phenyl-4-(trifluoromethyl)-1,3-diazinan-2-one is an aromatic ketone.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been used in the synthesis and characterization of novel bisheteroaryl bisazo dyes. These dyes demonstrate significant solvatochromic behavior, which is of interest in the field of dye chemistry and materials science (Modi & Patel, 2013).
Chemical Properties and Tautomerism
- Research on similar thiophene derivatives has explored their tautomeric properties, which are crucial in understanding the chemical behavior and potential applications of these compounds in various reactions and processes (Skramstad et al., 2000).
Photophysical Properties
- Investigations into the photophysical properties of related thiophene derivatives have been conducted. These studies are significant in the development of new materials for optical and electronic applications (Kim et al., 2021).
Nonlinear Optical Properties
- Studies on similar compounds have revealed their potential in nonlinear optical applications. This research contributes to the development of materials for optical devices and photonics (Sathiya & Senthilkumar, 2020).
Antimicrobial Activity
- Research has been conducted on the synthesis and biological evaluation of similar compounds for antimicrobial activity. This area of research is crucial for the development of new antimicrobial agents (Chaudhari, 2012).
Density Functional Theoretical Investigations
- Density functional theoretical studies have been performed on similar compounds to understand intramolecular proton transfer mechanisms. Such research is essential in the field of theoretical and computational chemistry (Huang et al., 2017).
Corrosion Inhibition
- The compound has potential applications in corrosion inhibition. Research in this area explores its effectiveness in protecting metals against corrosion, which is significant in industrial applications (Bedair et al., 2022).
Eigenschaften
IUPAC Name |
4-hydroxy-6-phenyl-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3S/c17-16(18,19)15(24)11(13(22)10-7-4-8-25-10)12(20-14(23)21-15)9-5-2-1-3-6-9/h1-8,11-12,24H,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRRYKXYECAQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B382364.png)
![3-Methyl-1-[4-(4-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382366.png)
![4-(2-chlorobenzyl)-N-[1-(3,4-dimethoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B382368.png)
![16-[4-(4-Methylphenyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B382369.png)
![11-[4-(4-chlorophenyl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382372.png)
![(E)-5-(4-bromophenyl)-2-phenyl-3-styryldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B382375.png)
![5-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382376.png)
![5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382378.png)
![5-bromo-3-{2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B382380.png)

![N-[(1Z)-1-(4-chlorophenyl)ethylidene]-4-(4-methylbenzyl)piperazin-1-amine](/img/structure/B382384.png)
![3-(4-oxo-3-{6-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexyl}-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B382385.png)
![N-[1-(4-methoxyphenyl)ethylidene]-N-[4-(1-naphthylmethyl)-1-piperazinyl]amine](/img/structure/B382386.png)
